molecular formula C18H13ClN2OS B5709045 4-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide

4-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide

Cat. No.: B5709045
M. Wt: 340.8 g/mol
InChI Key: KDTZGHTUJVKEEB-UHFFFAOYSA-N
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Description

4-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring, a benzamide group, and a thiourea linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate in the presence of acetone to form an intermediate isothiocyanate. This intermediate then reacts with 2-naphthylamine to yield the final product. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Acetone or other suitable organic solvents

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To handle large volumes of reactants

    Purification Steps: Including recrystallization or chromatography to obtain high-purity product

    Quality Control: Ensuring the final product meets industry standards

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction of the thiourea group to form corresponding amines

    Substitution: Electrophilic substitution reactions on the aromatic rings

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes

    Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties

    Medicine: Explored for its therapeutic potential in treating various diseases

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 4-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and disruption of cellular functions

Comparison with Similar Compounds

4-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide can be compared with other thiourea derivatives:

    2-chloro-N-(5-chloropyridine-2-ylcarbamothioyl)benzamide: Similar structure but different aromatic ring, leading to varied reactivity and applications

    4-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide: Positional isomer with different biological activity

    N-phenyl-N’-naphthylthiourea: Lacks the benzamide group, resulting in different chemical properties

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

4-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-15-8-5-13(6-9-15)17(22)21-18(23)20-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTZGHTUJVKEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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